molecular formula C10H10N2OS B13089308 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13089308
M. Wt: 206.27 g/mol
InChI Key: XVPAAUAVMMUWBK-UHFFFAOYSA-N
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Description

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloromethylthiophene with 2-amino-1,2-dihydropyridin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one
  • 2-Amino-1,3,4-thiadiazole
  • Imidazole derivatives

Uniqueness

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-amino-1-(thiophen-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H10N2OS/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h1-6H,7,11H2

InChI Key

XVPAAUAVMMUWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(C=CC2=O)N

Origin of Product

United States

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